

An In-depth Technical Guide to Zinc Pivalate (CAS 15827-10-8)

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Compound of Interest

Compound Name: Zinc pivalate

Cat. No.: B093234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Zinc Pivalate** (CAS 15827-10-8), a versatile reagent increasingly utilized in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its applications, particularly in the formation of air- and moisture-stable organozinc reagents.

Core Properties and Safety Information

Zinc pivalate, also known as zinc bis(2,2-dimethylpropanoate), is a white, solid coordination complex.^[1] It has gained significant attention as a precursor to a variety of organozinc **pivalate** reagents that exhibit enhanced stability, making them valuable tools in complex molecule synthesis.^{[2][3]}

Physicochemical Data

A summary of the key physicochemical properties of **Zinc Pivalate** is presented in Table 1.

Property	Value	Reference
CAS Number	15827-10-8	[4]
Molecular Formula	C ₁₀ H ₁₈ O ₄ Zn	[5]
Molecular Weight	267.6 g/mol	[5]
Appearance	Puffy amorphous white solid	[1]
Melting Point	305-315 °C (sublimation)	[1][6]
Solubility	Soluble in water	[4]
Storage Temperature	Inert atmosphere, room temperature	[7]

Safety and Handling

Zinc pivalate is classified as an irritant and may be harmful if swallowed.[5][8] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid dust formation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Hazard Statements:

- H302: Harmful if swallowed[5][9]
- H315: Causes skin irritation[5][9]
- H319: Causes serious eye irritation[5][9]
- H335: May cause respiratory irritation[9]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Synthesis of Zinc Pivalate

Anhydrous **zinc pivalate** is a crucial precursor for generating various organozinc pivalate reagents.[3] Two common methods for its synthesis are detailed below.

Synthesis from Zinc Oxide

This method involves the reaction of zinc oxide with pivalic acid in toluene.

- A dry, 500 mL round-bottomed flask equipped with a magnetic stirring bar is charged with 250 mL of toluene.[1][6]
- Pivalic acid (11.3 g, 110 mmol) is added to the flask.[1][6]
- Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C.[1][6]
- The resulting suspension is heated to reflux with a Dean-Stark trap to remove water.[1]
- After the reaction is complete (indicated by the consumption of zinc oxide), the mixture is cooled to room temperature.[1]
- The white solid product is collected by filtration, washed with toluene, and dried under vacuum at 100 °C for at least 6 hours.[1]
- This procedure yields **zinc pivalate** (13.1-13.2 g, 98-99%) as a puffy amorphous white solid. [1]

Synthesis from Zinc Chloride

An alternative route involves the reaction of pivalic acid with methylolithium, followed by the addition of zinc chloride.

- In a dry, argon-flushed 500 mL Schlenk flask, dissolve pivalic acid (20.4 g, 200 mmol) in 100 mL of dry THF.[10]
- Cool the solution to 0 °C.[10]
- Add methyl lithium (135 mL, 1.63 M in diethyl ether, 220 mmol) dropwise.[10]
- Once methane evolution ceases, add a 1.0 M solution of ZnCl₂ in THF (100 mL, 100 mmol). [10]
- Stir the mixture for 2 hours at 25 °C.[10]
- Remove the solvent in vacuo to obtain **zinc pivalate** as a colorless solid in quantitative yield. [10]

Characterization of Zinc Pivalate

A combination of spectroscopic techniques is essential for the comprehensive characterization of **zinc pivalate**.[3][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve a sample of **zinc pivalate** in deuterated dimethyl sulfoxide (DMSO-d6).[1][6]
- Acquire the ¹H NMR spectrum using a 500 MHz spectrometer.[1][6]
- Expected ¹H NMR Spectrum (500 MHz, DMSO-d6): δ 1.08 (s, 9H).[1][6]
- Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum on a 101 MHz spectrometer.[1][6]
- Expected ¹³C NMR Spectrum (101 MHz, DMSO-d6): δ 28.3, 37.8, 184.0.[1][6]

Infrared (IR) Spectroscopy

- Obtain the IR spectrum of a neat sample of **zinc pivalate** using a diamond ATR accessory. [1][6]

- Expected IR Bands (diamond ATR, neat, cm^{-1}): 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609.[1][6]

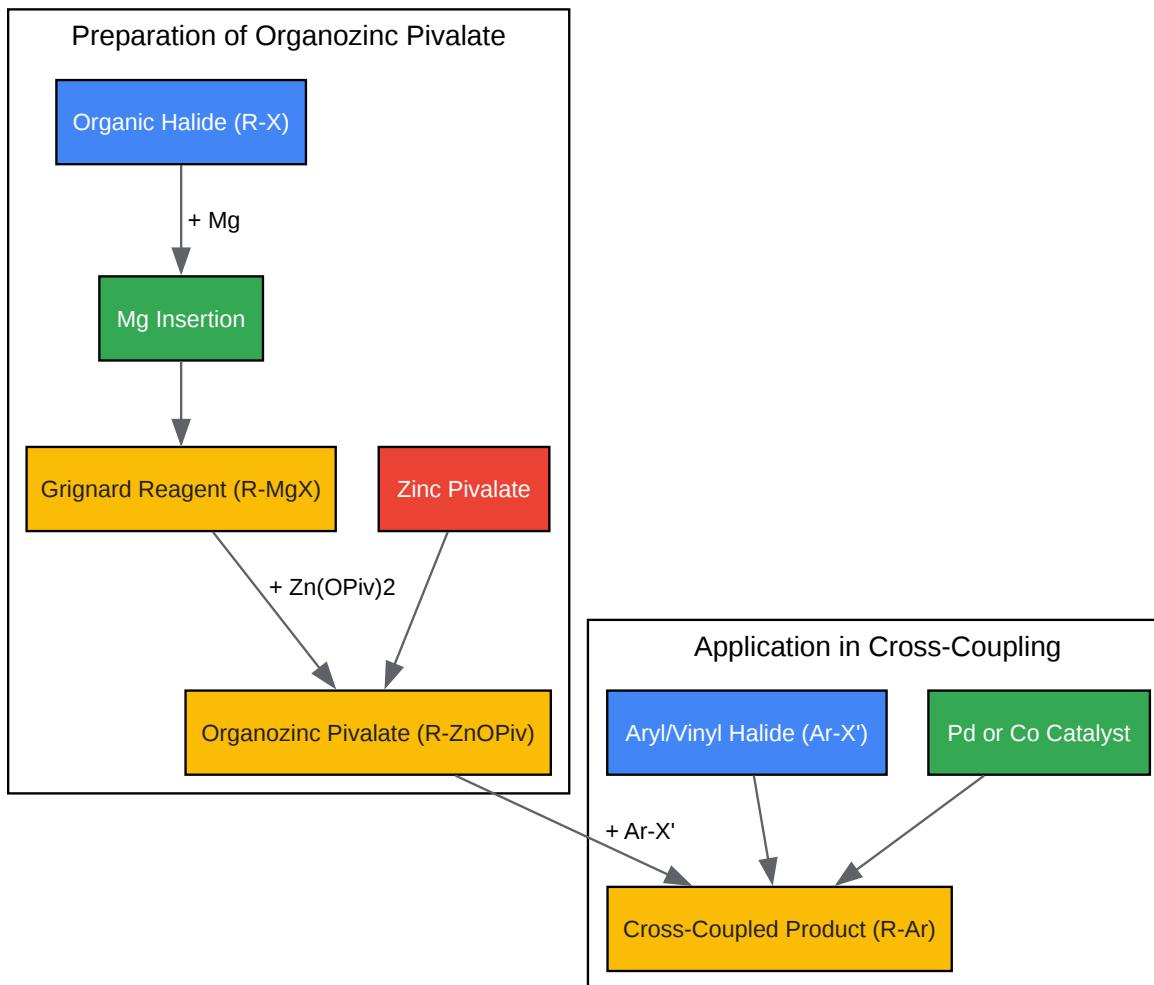
Applications in Drug Development and Organic Synthesis

Zinc pivalate is a key starting material for the preparation of a novel class of air- and moisture-stable solid **organozinc pivalates**.^{[3][12]} These reagents have demonstrated enhanced handling properties and are highly effective in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in complex molecules.^{[3][13]}

The stability and functional group tolerance of **organozinc pivalates** make them particularly suitable for the late-stage functionalization of biologically active compounds and in the synthesis of pharmaceutical scaffolds.^{[3][12][13]} They have been successfully employed in cobalt- and palladium-catalyzed cross-coupling reactions.^{[3][4][13]}

General Workflow for the Preparation of Organozinc Pivalates

The following diagram illustrates a generalized workflow for the preparation of **organozinc pivalates** from organic halides, which can then be used in subsequent cross-coupling reactions.

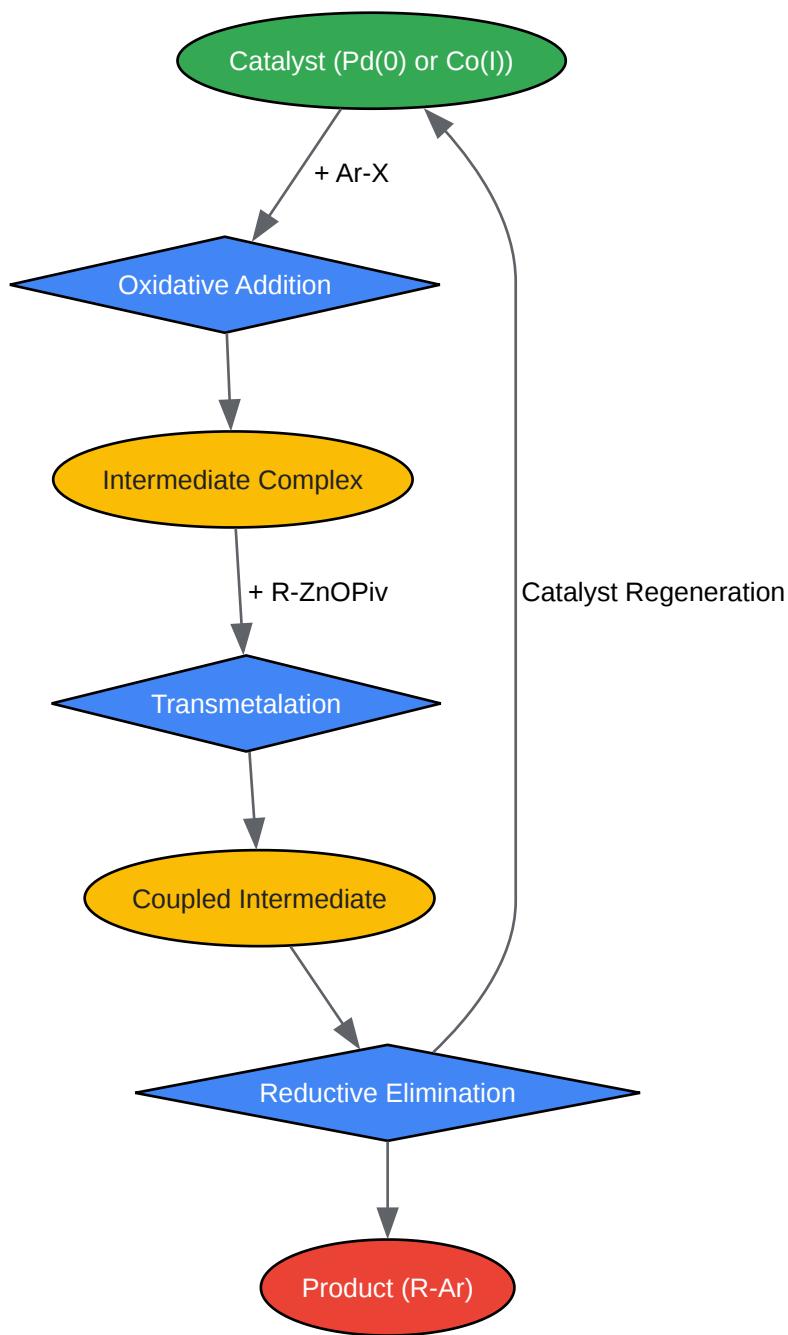


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Caption: General workflow for **organozinc pivalate** synthesis and application.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a cross-coupling reaction involving an **organozinc pivalate** can be conceptually illustrated as a signaling pathway, where the catalyst is "activated" and "regenerated".



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Caption: Catalytic cycle for a cross-coupling reaction.

Conclusion

Zinc pivalate (CAS 15827-10-8) is a fundamentally important and versatile compound in modern organic synthesis. Its primary role as a precursor to stable and highly reactive **organozinc pivalate** reagents has significant implications for the synthesis of complex organic

molecules, including active pharmaceutical ingredients. The detailed protocols and characterization data provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical tool.

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